1beta-Hydroxydeoxycholic acid
Overview
Description
1beta-Hydroxydeoxycholic acid, also known as 1β,3α,12α-Trihydroxy-5β-cholan-24-oic Acid or (1β,3α,5β,12α)-1,3,12-Trihydroxycholan-24-oic Acid, is a biochemical used for proteomics research . It has a molecular weight of 408.57 and a molecular formula of C24H40O5 .
Molecular Structure Analysis
The molecular structure of 1beta-Hydroxydeoxycholic acid is represented by the formula C24H40O5 . This indicates that it contains 24 carbon atoms, 40 hydrogen atoms, and 5 oxygen atoms.
Chemical Reactions Analysis
The specific chemical reactions involving 1beta-Hydroxydeoxycholic acid are not detailed in the search results .
Physical And Chemical Properties Analysis
1beta-Hydroxydeoxycholic acid is a solid substance that should be stored at 4° C . It has a molecular weight of 408.57 .
Scientific Research Applications
1beta-Hydroxydeoxycholic Acid: Scientific Research Applications: 1beta-Hydroxydeoxycholic acid is a bile acid derivative with potential applications in various scientific research fields. Below are six distinct applications, each detailed in its own section.
Drug Metabolism Studies
This compound can be used to study drug metabolism, particularly the role of cytochrome P450 enzymes like CYP3A4 and CYP3A7 in the hydroxylation of bile acids. Understanding these pathways is crucial for drug development and personalized medicine .
Microbiome Research
Researchers can explore the interaction between gut bacteria and bile acids, as 1beta-Hydroxydeoxycholic acid is a product of bacterial metabolism. This has implications for understanding gut health and disease states .
Synthesis of Reference Standards
It serves as a reference material for analytical purposes, ensuring the accuracy and calibration of instruments used in chemical analysis .
Mechanism of Action
Target of Action
1beta-Hydroxydeoxycholic acid is a bile acid metabolite . Bile acids are steroid acids found predominantly in the bile of mammals and other vertebrates . They play a crucial role in dietary fat emulsification and solubilization .
Mode of Action
It’s known that bile acids, including 1beta-hydroxydeoxycholic acid, emulsify and solubilize dietary fats in the intestine . This process aids in the digestion and absorption of dietary fats.
Biochemical Pathways
1beta-Hydroxydeoxycholic acid is involved in the bile acid metabolic pathway . Bile acids are synthesized in the liver from cholesterol through a series of enzymatic reactions, and they are secreted into the bile for elimination in the feces . Bile acids are also reabsorbed in the intestine and returned to the liver via the enterohepatic circulation .
Pharmacokinetics
It’s known that bile acids are metabolized in the liver and excreted in the urine . The metabolic turnover of deoxycholic acid, a related bile acid, has been found to be 5-10 times higher than that of glycodeoxycholic acid, suggesting that hydroxylation followed by conjugation may be a significant metabolic pathway .
Result of Action
The primary result of the action of 1beta-Hydroxydeoxycholic acid is the emulsification and solubilization of dietary fats in the intestine, aiding in their digestion and absorption . This process is crucial for the proper digestion of dietary fats and the absorption of fat-soluble vitamins.
Action Environment
The action of 1beta-Hydroxydeoxycholic acid, like other bile acids, is influenced by various environmental factors. For instance, the composition of the gut microbiota can affect the metabolism of bile acids. Additionally, diet can influence the concentration and composition of bile acids, as a high-fat diet increases the demand for bile acids for fat emulsification and solubilization .
Safety and Hazards
Future Directions
While specific future directions for 1beta-Hydroxydeoxycholic acid are not mentioned in the search results, a paper on the evaluation of 1β-hydroxy-deoxycholic acid/total deoxycholic acid ratio in spot urine as a surrogate marker of cytochrome P450 3A (CYP3A) activity suggests potential applications in the assessment of inhibition-based drug–drug interactions .
properties
IUPAC Name |
(4R)-4-[(1R,3S,5R,8S,9S,10S,12S,13R,14S,17R)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-9-22(28)29)17-7-8-18-16-6-5-14-10-15(25)11-20(26)23(14,2)19(16)12-21(27)24(17,18)3/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18+,19+,20-,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKYVYUAVGJDRK-FPUZENINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(C(CC(C4)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311413 | |
Record name | 1β-Hydroxydeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1beta-Hydroxydeoxycholic acid | |
CAS RN |
80434-32-8 | |
Record name | 1β-Hydroxydeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80434-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1beta-Hydroxydeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1β-Hydroxydeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1.BETA.-HYDROXYDEOXYCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTY43X1B1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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